![molecular formula C21H24N2O2 B5728160 4-benzyl-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine](/img/structure/B5728160.png)
4-benzyl-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a nitrophenyl prop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Amino derivatives: From the reduction of the nitro group.
Hydrocarbons: From the reduction of the double bond.
Substituted piperidines: From nucleophilic substitution reactions.
Scientific Research Applications
4-benzyl-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-benzyl-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The benzyl and piperidine moieties may also contribute to the compound’s binding affinity and specificity towards certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
4-benzylpiperidine: Lacks the nitrophenyl prop-2-enyl group, making it less complex.
1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine: Lacks the benzyl group, altering its chemical properties and reactivity.
Uniqueness
4-benzyl-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine is unique due to the presence of both the benzyl and nitrophenyl prop-2-enyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-benzyl-1-[(E)-3-(2-nitrophenyl)prop-2-enyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-23(25)21-11-5-4-9-20(21)10-6-14-22-15-12-19(13-16-22)17-18-7-2-1-3-8-18/h1-11,19H,12-17H2/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHIFUHRKMGBQL-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CC2=CC=CC=C2)C/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-[amino-(3-methylphenyl)methylidene]amino] 2-(2-methoxyphenyl)acetate](/img/structure/B5728078.png)
![1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5728079.png)
![4-methoxy[1,2,3]thiadiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5728082.png)
![(E)-1-(4-methylphenyl)-3-[3-(trifluoromethyl)anilino]but-2-en-1-one](/img/structure/B5728083.png)
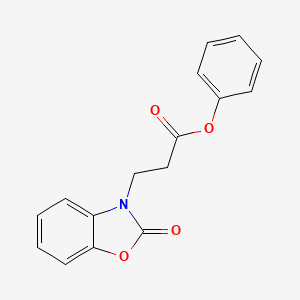
![3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5728097.png)
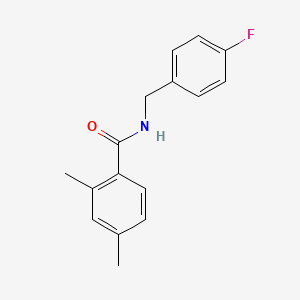
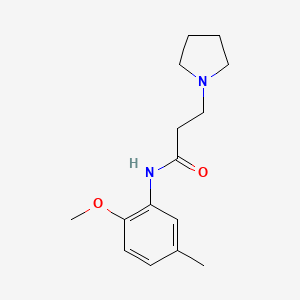
![1-benzyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyridin-1-ium-4-carboxamide;chloride](/img/structure/B5728107.png)
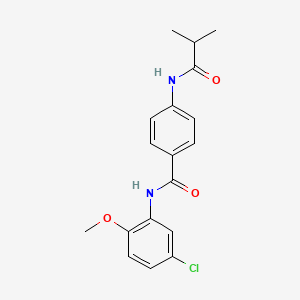
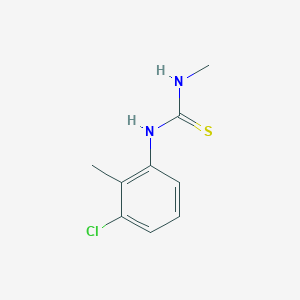
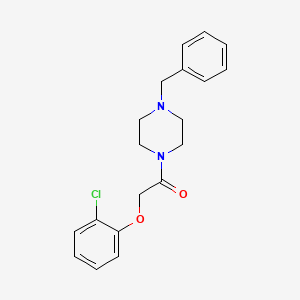
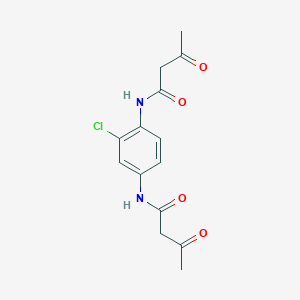
![N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5728158.png)
